N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]furan-2-carboxamide
Description
This compound features a benzofuran core substituted at the 3-position with a 2,3-dihydro-1,4-benzodioxine-6-carbonyl group and at the 2-position with a furan-2-carboxamide moiety. The furan carboxamide group may enhance solubility or target engagement through hydrogen bonding, as seen in analogous compounds .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO6/c24-20(13-7-8-16-18(12-13)28-11-10-27-16)21-19(14-4-1-2-5-15(14)29-21)23-22(25)17-6-3-9-26-17/h1-9,12H,10-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFZIWLDDBCUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 245.23 g/mol. The structure features a complex arrangement involving a benzofuran moiety and a benzodioxin core, which are known for their biological activities.
Biological Activity Overview
Research indicates that compounds containing the 2,3-dihydro-1,4-benzodioxin structure exhibit various biological activities, including:
- Anti-inflammatory Effects : Compounds with similar structures have shown significant anti-inflammatory properties. For instance, derivatives of 1,4-benzodioxane have been linked to the inhibition of inflammatory pathways and cytokine production .
- Anticancer Potential : The benzodioxane moiety is present in several anticancer agents. Studies suggest that modifications to this structure can enhance cytotoxicity against cancer cell lines .
- Neuroprotective Effects : Some studies have indicated that benzodioxane derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
A study by Vazquez et al. demonstrated that a specific 2,3-dihydro-1,4-benzodioxin analog with an acetic acid substituent exhibited notable anti-inflammatory activity. The results indicated that the position of substituents on the benzodioxane ring significantly influenced the efficacy of the compound in reducing inflammation .
Case Study: Anticancer Activity
Another investigation focused on the compound CCT251236, which incorporates the benzodioxane structure. This compound was shown to inhibit the HSF1 pathway, leading to growth inhibition in human ovarian carcinoma xenograft models. This highlights the potential of benzodioxane derivatives as therapeutic agents in oncology .
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes involved in inflammatory responses and cancer progression.
- Receptor Interaction : The compound may interact with specific receptors or proteins that mediate cellular responses to stress and inflammation.
Comparison with Similar Compounds
Thiazolidinone-Based Analogues
Example Compound : N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide ()
- Structural Differences: Replaces the benzodioxine-benzofuran system with a 4-oxothiazolidinone and chromene group.
- Key Features: Strong N–H⋯O and weak C–H⋯O hydrogen bonds stabilize the crystal lattice . Dihedral angles between chromene and furan/thiazolidinone groups (89.4° and 78.5°) suggest conformational rigidity compared to the target compound’s benzodioxine-benzofuran core .
Quinoline-Pyrimidine Hybrids
Example Compound: N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide ()
- Structural Differences: Incorporates a quinoline-pyrimidine scaffold with tetrahydrofuran-3-yl-oxy and piperidine groups.
- Key Features :
- Implications: Enhanced hydrogen bonding via cyano and carboxamide groups could improve target affinity but increase metabolic instability .
Dihydropyridine Derivatives
Example Compounds : AZ331 and AZ257 ()
- Structural Differences : Replace benzofuran with dihydropyridine cores and include thioether linkages.
- Key Features :
- Implications: Potential for calcium channel modulation, diverging from the target compound’s likely kinase/GPCR targets .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Solubility and Bioavailability: The target compound’s benzodioxine and furan carboxamide groups likely improve aqueous solubility over thiazolidinone or dihydropyridine analogues, which rely on bulky aromatic substituents .
- Target Selectivity: Quinoline-pyrimidine hybrids () may exhibit broader kinase inhibition due to their extended planar systems, whereas the target compound’s benzofuran could favor selective GPCR binding .
- Metabolic Stability: The absence of redox-sensitive dihydropyridine or sterically hindered tetrahydrofuran groups in the target compound suggests longer half-life compared to AZ257 or quinoline hybrids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
